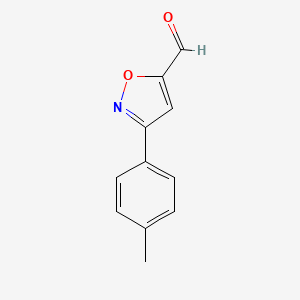

3-(p-Tolyl)isoxazole-5-carbaldehyde

Description

Significance of the Isoxazole (B147169) Scaffold in Contemporary Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern organic and medicinal chemistry. wikipedia.orgbiolmolchem.com Its unique electronic and structural properties make it a versatile scaffold in the design of new therapeutic agents and functional materials. bldpharm.commdpi.com The presence of the isoxazole moiety can enhance a molecule's physicochemical properties, such as efficacy and pharmacokinetic profiles. wikipedia.org This has led to its incorporation into a wide array of commercially available drugs. wikipedia.org The stability of the aromatic ring, combined with the potential for the N-O bond to be cleaved under certain conditions, also renders isoxazoles valuable synthetic intermediates for creating more complex molecular architectures. biolmolchem.com

Overview of Substituted Isoxazole Architectures and Their Importance in Research

The true versatility of the isoxazole scaffold is realized through the introduction of various substituents at its carbon positions. bldpharm.com The ability to create diverse "substituted isoxazole architectures" allows chemists to fine-tune the properties of the resulting molecules. numberanalytics.com These functionalized isoxazoles are prevalent in numerous natural products and have been the subject of extensive research, leading to the development of compounds with a broad spectrum of biological activities. numberanalytics.com The synthesis of these substituted isoxazoles is often achieved through robust methods like 1,3-dipolar cycloaddition reactions, which allow for controlled and regioselective construction of the heterocyclic core. wikipedia.orgmdpi.com This synthetic accessibility further enhances their importance in research and development.

Research Focus: 3-(p-Tolyl)isoxazole-5-carbaldehyde within the Context of Functionalized Heterocycles

Within the vast family of substituted isoxazoles, this compound emerges as a noteworthy example of a functionalized heterocycle. This compound features a para-tolyl group at the 3-position and a reactive carbaldehyde (formyl) group at the 5-position. This specific arrangement of substituents makes it a valuable building block in organic synthesis. The aldehyde group, in particular, serves as a chemical handle for a variety of transformations, allowing for the construction of more complex derivatives, such as hydrazones. csic.es Its structure is a prime example of how aryl and formyl groups can be strategically placed on the isoxazole scaffold to create a synthetically useful intermediate.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ sigmaaldrich.com |

| Molecular Weight | 187.19 g/mol sigmaaldrich.com |

| CAS Number | 251912-67-1 bldpharm.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | YPCDZALYMSPPKS-UHFFFAOYSA-N sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

A common and powerful method for synthesizing 3,5-disubstituted isoxazoles like the target compound is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, which in this case would be an alkyne. wikipedia.orgmdpi.com

For the synthesis of this compound, a general approach would involve the reaction of p-tolyl-nitrile oxide with propargyl aldehyde (propynal). The nitrile oxide itself is usually generated in situ from the corresponding p-methylbenzaldoxime by oxidation. biolmolchem.com A recent study on the synthesis of the related compound, (3-para-tolyl-isoxazol-5-yl)methanol, utilized such a strategy, starting from 4-methylbenzaldehyde (B123495) to form the oxime, which was then subjected to a [3+2] cycloaddition with propargyl alcohol. biolmolchem.com A similar pathway could be envisioned for the synthesis of the target carbaldehyde.

The reactivity of this compound is dominated by its aldehyde functional group. This group can readily undergo condensation reactions with amine-containing nucleophiles. For instance, reaction with semicarbazide (B1199961) hydrochloride would yield the corresponding semicarbazone derivative, a reaction that has been demonstrated for other phenylisoxazole-carbaldehydes. csic.es Similarly, it can react with isonicotinylhydrazide to form isonicotinylhydrazone derivatives. These reactions highlight the utility of this compound as an intermediate for creating a library of more complex isoxazole-containing molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCDZALYMSPPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 P Tolyl Isoxazole 5 Carbaldehyde and Analogous Isoxazole 5 Carbaldehydes

Foundational Strategies for Isoxazole (B147169) Ring Construction

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. This powerful and versatile method allows for the direct formation of the isoxazole core from readily available starting materials.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides and Alkynes

The most prominent and widely utilized method for constructing the 3,5-disubstituted isoxazole skeleton is the Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.netwikipedia.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) and a dipolarophile, which in this case is an alkyne, to form the five-membered isoxazole ring. researchgate.netwikipedia.orgnih.gov The reaction is known for its high efficiency and broad substrate scope. researchgate.net A recent study describes the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol through a [3+2] cyclization process, which can be further oxidized to the target carbaldehyde. biolmolchem.combiolmolchem.com

A key challenge in nitrile oxide chemistry is the transient nature of the nitrile oxide species, which tend to dimerize rapidly. researchgate.netnih.gov Therefore, they are almost always generated in situ for immediate use in the cycloaddition reaction. researchgate.netrsc.org

The oxidative dehydrogenation of aldoximes is a classic and frequently employed method for generating nitrile oxides. researchgate.netrsc.org This transformation can be achieved using a variety of oxidizing agents. Common reagents include sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), and hypervalent iodine reagents like iodobenzene (B50100) diacetate. researchgate.netacs.orgorganic-chemistry.org For instance, the reaction of 4-methylbenzaldoxime with sodium hypochlorite generates the corresponding nitrile oxide, which can then undergo cycloaddition. biolmolchem.com Other effective oxidants include chloramine-T and t-butyl hypoiodite (B1233010) (t-BuOI). researchgate.netorganic-chemistry.org A green protocol using NaCl/Oxone for the oxidation of aldoximes has also been developed, offering an environmentally friendly alternative. acs.org

While less common for the direct synthesis of the title compound, methods for generating nitriles from alcohols using aqueous ammonia (B1221849) and molecular oxygen with non-noble metal oxide nanocatalysts have been reported, which could be a potential starting point for nitrile oxide formation. nih.gov

A significant advantage of the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes is the high degree of regioselectivity. The reaction predominantly yields the 3,5-disubstituted isoxazole isomer. rsc.org This regioselectivity is a well-established principle in this type of cycloaddition. acs.org The use of metal catalysts, such as copper, can further enhance the regioselectivity, particularly for terminal alkynes. nih.gov In the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides, complete regioselectivity is often observed. rsc.org

The mechanism of the 1,3-dipolar cycloaddition is generally accepted to be a concerted pericyclic process, as proposed by Huisgen. wikipedia.orgchesci.com In this model, the two new sigma bonds between the nitrile oxide and the alkyne form simultaneously through a five-membered aromatic transition state. This concerted pathway explains the high stereospecificity and regioselectivity that are characteristic of these reactions. chesci.com However, for certain substrates and reaction conditions, a stepwise mechanism involving a diradical intermediate has been considered. acs.org Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is considered. chesci.com

Generation of Nitrile Oxide Dipoles: Precursor Approaches

Cyclocondensation and Annulation Reactions for Isoxazole Formation

Cyclocondensation reactions represent a foundational approach to the isoxazole core, typically involving the reaction between a nitrogen-oxygen-containing component and a 1,3-dicarbonyl or equivalent synthon.

The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds is a classic and straightforward method for forming the isoxazole ring. youtube.com The process begins with the formation of an imine (or oxime) at one carbonyl group, followed by an intramolecular cyclization where the hydroxyl group attacks the second carbonyl, and subsequent dehydration yields the aromatic isoxazole ring. youtube.com

A specific route to a precursor of the target molecule, (3-p-tolyl-isoxazol-5-yl)methanol, involves the reaction of 4-methylbenzaldehyde (B123495) with hydroxylamine hydrochloride in pyridine (B92270) to form 4-methylbenzaldoxime. biolmolchem.com This oxime is then converted to a nitrile oxide via treatment with sodium hypochlorite. A simultaneous [3+2] cycloaddition process with an appropriate alkyne leads to the formation of the (3-p-tolyl-isoxazol-5-yl)methanol product. biolmolchem.combiolmolchem.com This alcohol can then be oxidized to the desired carbaldehyde.

The reaction conditions for hydroxylamine condensations can vary. For instance, reactions of aryl 1,3-diketoesters with hydroxylamine hydrochloride can yield different products depending on the pH; acidic conditions favor the formation of 3,5-isoxazole esters. nih.gov

Multicomponent reactions (MCRs) have emerged as highly efficient strategies for synthesizing complex molecules like isoxazoles in a single step, offering advantages in terms of procedural simplicity and atomic economy. scielo.br Several MCR protocols have been developed for isoxazole-5-carbaldehyde (B108842) analogs and related structures.

One notable green chemistry approach involves a three-component condensation of hydroxylamine hydrochloride, ethyl acetoacetate, and various aldehydes. nih.gov This reaction can be effectively catalyzed by an agro-waste extract, specifically the Water Extract of Orange Fruit Peel Ash (WEOFPA), in glycerol, yielding 3-methyl-4-arylmethylene isoxazole-5(4H)-ones in high yields (86–92%). nih.gov Similarly, propylamine-functionalized cellulose (B213188) has been used as a recyclable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. preprints.org

Another MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes to produce 5-amino-isoxazole-4-carbonitriles. nih.gov This process is efficiently carried out in a deep eutectic solvent (glycerol/potassium carbonate) at room temperature, providing good yields in short reaction times. nih.gov The use of ionic liquids as catalysts in MCRs for synthesizing isoxazol-5(4H)-one derivatives has also been reported, with yields ranging from 20% to 96%. scielo.br

| Components | Catalyst/Medium | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Aryl Aldehydes, Ethyl Acetoacetate, Hydroxylamine HCl | WEOFPA / Glycerol | 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Green, eco-friendly, high yields (86-92%) | nih.gov |

| Aryl Aldehydes, β-Keto Esters, Hydroxylamine HCl | Propylamine-functionalized Cellulose / Water | 3,4-Disubstituted isoxazol-5(4H)-ones | Recyclable catalyst, mild conditions, good yields | preprints.org |

| Aryl Aldehydes, Malononitrile, Hydroxylamine HCl | Glycerol / K2CO3 | 5-Amino-isoxazole-4-carbonitriles | Rapid, mild, efficient (70-94% yields) | nih.gov |

| Aryl Aldehydes, Ketoesters, Hydroxylamine HCl | Acidic Ionic Liquid | Isoxazol-5(4H)-ones | Favorable yields (20-96%), procedural simplicity | scielo.br |

Intramolecular Cyclization and Cycloisomerization Routes

Intramolecular reactions provide a powerful means to construct the isoxazole ring with high regiocontrol by tethering the reacting functionalities within the same molecule.

The cyclization of alkyne-tethered oximes is a versatile method for producing highly substituted isoxazoles. One well-established protocol involves the electrophilic cyclization of Z-O-methyl oximes derived from 2-alkyn-1-ones. nih.gov It is crucial that the Z-isomer of the oxime is used, as it is the only one that cyclizes under the reaction conditions. nih.gov Using iodine monochloride (ICl) as the electrophile effectively induces the cyclization to yield 4-iodoisoxazoles under mild conditions, which can be scaled up to produce multi-gram quantities without a loss in yield. nih.gov

Another advanced approach is the catalytic intramolecular oxidative cycloaddition of alkyne-tethered aldoximes. nih.govmdpi.com This reaction is efficiently catalyzed by hypervalent iodine(III) species, which are generated in situ from a precatalyst like 2-iodobenzoic acid and an oxidant such as m-chloroperoxybenzoic acid (m-CPBA). nih.govmdpi.com The reaction proceeds through the formation of an unstable nitrile oxide intermediate, which then undergoes intramolecular cycloaddition to afford polycyclic isoxazole derivatives in yields up to 94%. nih.gov This method avoids the need for excess oxidant or heating. nih.gov

| Substrate | Reagent/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Z-2-Alkyn-1-one O-methyl oximes | Iodine Monochloride (ICl) | 4-Iodoisoxazoles | High yields, mild conditions, requires Z-isomer | nih.gov |

| Alkyne-tethered aldoximes | Hypervalent Iodine(III) / m-CPBA | Polycyclic Isoxazoles | Catalytic, high yields (up to 94%), forms nitrile oxide in situ | nih.govmdpi.com |

A novel and facile one-pot strategy for synthesizing isoxazoles involves the cascade oxidation and cyclization of propargylamines. acs.orgnih.gov This method uses an oxidant, such as m-chloroperoxybenzoic acid (m-CPBA), to convert the propargylamine (B41283) into the corresponding oxime intermediate. organic-chemistry.orgthieme-connect.de This is followed by a copper(I) chloride (CuCl)-mediated intramolecular cyclization to furnish the isoxazole product. acs.orgorganic-chemistry.org

This protocol is highly efficient and demonstrates broad functional group compatibility, tolerating various aryl, alkyl, and heteroaryl substituents on the propargylamine substrate. organic-chemistry.orgthieme-connect.de A key advantage of this method is its ability to convert a mixture of E/Z oxime isomers completely into the desired isoxazole. While the Z-isomer cyclizes readily at room temperature, the E-isomer requires elevated temperatures. The copper catalyst is hypothesized to facilitate the isomerization of the E-isomer to the Z-isomer, ensuring high yields of the final product. thieme-connect.de The reaction is regiospecific and scalable, making it a valuable route for producing 5-substituted and 3,5-disubstituted isoxazoles. acs.orgorganic-chemistry.org

Direct Functionalization and Transformation Approaches

Often, the most efficient synthesis of a target molecule like 3-(p-tolyl)isoxazole-5-carbaldehyde involves the late-stage functionalization of a pre-formed isoxazole ring. This can include the direct introduction of the aldehyde group or the transformation of a precursor functional group.

A key transformation is the oxidation of an isoxazole alcohol to the corresponding aldehyde. For example, isoxazole alcohols can be oxidized by potassium dichromate in a neutral organic medium to yield the corresponding isoxazole aldehydes without destroying the sensitive isoxazole ring. researchgate.net This method is directly applicable to the synthesis of this compound from its alcohol precursor, (3-p-tolyl-isoxazol-5-yl)methanol.

Other functionalization methods include the lateral metalation of alkyl-substituted isoxazoles. For isoxazoles bearing electron-withdrawing groups, the C-5 methyl or methylene (B1212753) group can be selectively deprotonated (lithiated) and then quenched with a suitable electrophile to introduce a variety of functional groups. researchgate.net

Directed Synthesis of this compound

The directed synthesis of this compound is a multi-step process that requires careful control over the introduction of the p-tolyl group at the C-3 position and the formation of the carbaldehyde group at the C-5 position.

Synthetic Routes for the Introduction of the p-Tolyl Group at C-3

The introduction of the p-tolyl group at the C-3 position of the isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction. biolmolchem.combiolmolchem.comsciarena.com This reaction involves the use of a nitrile oxide derived from a p-tolyl precursor, which then reacts with a suitable dipolarophile.

A prevalent method involves the in-situ generation of p-tolylnitrile oxide from 4-methylbenzaldoxime. The oxime is prepared by the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in a basic medium, often using pyridine as a solvent. biolmolchem.combiolmolchem.comsciarena.com The subsequent conversion of the aldoxime to the nitrile oxide can be achieved using various oxidizing agents, such as sodium hypochlorite. biolmolchem.comsciarena.com This reactive intermediate is then immediately trapped by a dipolarophile to form the isoxazole ring.

The choice of the dipolarophile is crucial for the subsequent functionalization at the C-5 position. For the synthesis of this compound, a common dipolarophile is propargyl alcohol. biolmolchem.comsciarena.com The cycloaddition of p-tolylnitrile oxide with propargyl alcohol directly yields (3-p-tolyl-isoxazol-5-yl)methanol, the immediate precursor to the target aldehyde. biolmolchem.comsciarena.com

| Precursor | Reagents | Key Intermediate | Reference |

| 4-Methylbenzaldehyde | 1. Hydroxylamine hydrochloride, Pyridine; 2. Sodium hypochlorite, Propargyl alcohol | p-Tolylnitrile oxide | biolmolchem.comsciarena.com |

| 4-Methylbenzaldehyde | 1. Hydroxylamine hydrochloride, NaOH; 2. Chloramine-T, Terminal alkyne, Cu(I) catalyst | p-Tolylnitrile oxide | nih.gov |

Strategies for the Construction and Functionalization of the Carbaldehyde Group at C-5

The carbaldehyde group at the C-5 position can be introduced through two primary strategies: the oxidation of a pre-existing 5-hydroxymethyl group or by direct formylation of the isoxazole ring.

The most straightforward route to this compound involves the oxidation of its corresponding alcohol, (3-p-tolyl-isoxazol-5-yl)methanol. This precursor is readily synthesized via the cycloaddition reaction described in section 2.2.1. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose, effectively converting primary alcohols to aldehydes in an anhydrous solvent like dichloromethane. libretexts.orgresearchgate.netmasterorganicchemistry.comorganic-chemistry.org The Dess-Martin periodinane (DMP) is another excellent choice, known for its mild reaction conditions (room temperature, neutral pH) and high chemoselectivity, making it suitable for sensitive substrates. wikipedia.orgjk-sci.comchemistrysteps.comorganic-chemistry.org Manganese dioxide (MnO2) is also an effective oxidant for this transformation. libretexts.org

| Precursor | Oxidizing Agent | Solvent | Product | Reference |

| (3-aryl-isoxazol-5-yl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 3-Aryl-isoxazole-5-carbaldehyde | libretexts.orgmasterorganicchemistry.com |

| (3-aryl-isoxazol-5-yl)methanol | Dess-Martin periodinane (DMP) | Dichloromethane | 3-Aryl-isoxazole-5-carbaldehyde | wikipedia.orgjk-sci.com |

| (3-aryl-isoxazol-5-yl)methanol | Manganese dioxide (MnO2) | Dichloromethane or Chloroform | 3-Aryl-isoxazole-5-carbaldehyde | libretexts.org |

Direct formylation of the isoxazole ring at the C-5 position presents a more atom-economical approach. The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comresearchgate.netnih.govjocpr.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. organic-chemistry.orgijpcbs.com

The application of the Vilsmeier-Haack reaction to 3-arylisoxazoles can lead to the introduction of a formyl group at the C-5 position, provided the C-4 position is substituted or less reactive. The electron-donating nature of the aryl group at C-3 can influence the regioselectivity of the formylation. However, specific examples of the direct Vilsmeier-Haack formylation of 3-(p-tolyl)isoxazole to yield the 5-carbaldehyde are not extensively documented, suggesting that this route may be less common or require specific optimization compared to the oxidation of the corresponding alcohol.

One-Pot and Sequential Reaction Sequences

To enhance synthetic efficiency, one-pot and sequential reaction sequences have been developed for the synthesis of 3,5-disubstituted isoxazoles. These methods combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing waste.

A notable one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles involves the copper(I)-catalyzed reaction of terminal alkynes with in-situ generated nitrile oxides. nih.gov In this approach, an aldehyde is first converted to its aldoxime, which is then transformed into the corresponding nitrile oxide using an oxidizing agent like chloramine-T. nih.gov The nitrile oxide then undergoes a regioselective cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to afford the 3,5-disubstituted isoxazole. By using p-tolualdehyde as the starting material and propargyl alcohol as the alkyne, this method can be adapted for the one-pot synthesis of (3-p-tolyl-isoxazol-5-yl)methanol, which can then be oxidized in a subsequent step to the target aldehyde.

Catalytic Strategies in Isoxazole Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of isoxazoles is no exception. Various catalytic systems have been developed to improve the efficiency, regioselectivity, and substrate scope of isoxazole synthesis.

Copper(I) catalysts are widely employed in the [3+2] cycloaddition of nitrile oxides and terminal alkynes, a reaction often referred to as a "click reaction". nih.govwikipedia.orgnumberanalytics.com This method is highly regioselective, yielding exclusively 3,5-disubstituted isoxazoles. The use of a copper catalyst allows the reaction to proceed under mild conditions and in aqueous solvents.

Palladium catalysts have also been utilized in the synthesis of isoxazoles. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the aryl group at the C-3 position. nih.gov Additionally, palladium-catalyzed intramolecular cyclization of alkynes and aldoximes can produce substituted isoxazoles. nih.gov

Rhodium catalysts have been explored for the synthesis of more complex isoxazole-containing structures. For example, rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles provides access to polysubstituted 3-aminopyrrole derivatives. acs.org While not a direct synthesis of the target molecule, this demonstrates the utility of catalytic methods in the functionalization of the isoxazole ring.

| Catalyst | Reaction Type | Key Features | Reference |

| Copper(I) | [3+2] Cycloaddition | High regioselectivity for 3,5-disubstitution, mild conditions, aqueous media compatible. | nih.govwikipedia.org |

| Palladium | Cross-coupling/Cyclization | Introduction of aryl groups, intramolecular cyclization. | nih.govnih.gov |

| Rhodium(II) | Formal [3+2] Cycloaddition | Synthesis of complex heterocyclic systems from isoxazole precursors. | acs.org |

Transition Metal-Catalyzed (e.g., Copper, Palladium, Rhodium) Approaches

Transition metals have proven to be powerful catalysts for the construction of the isoxazole core, often enabling reactions that are otherwise difficult to achieve. rsc.org Copper and palladium, in particular, are widely used in key bond-forming reactions.

Copper-Catalyzed Synthesis: Copper(I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with terminal acetylenes, often referred to as a "click chemistry" reaction, is a cornerstone for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govrsc.org This methodology allows for the reliable construction of the isoxazole ring from readily available starting materials. For instance, the reaction between p-tolyl-nitrile oxide (generated in situ from the corresponding hydroximinoyl chloride or aldoxime) and a propargyl alcohol derivative, followed by oxidation of the resulting alcohol, would yield the target carbaldehyde. Some copper-mediated annulation reactions can synthesize isoxazoles from two different alkynes. nih.govresearchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysis is instrumental in cross-coupling reactions that facilitate the synthesis of highly functionalized isoxazoles. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a common strategy. organic-chemistry.org A one-pot, three-component reaction involving a Sonogashira coupling of an acid chloride with a terminal alkyne, followed by an in situ 1,3-dipolar cycloaddition with a nitrile oxide, provides a rapid entry to 3,4,5-substituted isoxazoles. organic-chemistry.org Furthermore, palladium catalysts have been employed for the direct C-H arylation of isoxazoles, allowing for the introduction of aryl groups at specific positions, such as the C5 position. mdpi.com

While rhodium is a versatile catalyst in organic synthesis, its application in the direct synthesis of isoxazole-5-carbaldehydes is less commonly reported compared to copper and palladium. However, transition-metal-catalyzed reactions involving alkynes and isoxazoles have been a focus of recent reviews, indicating a broad and evolving field. rsc.org

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | 1,3-Dipolar Cycloaddition | High regioselectivity for 3,5-disubstituted isoxazoles. | nih.govrsc.org |

| Palladium (Pd) | Sonogashira Coupling / Cycloaddition | Enables one-pot, multi-component synthesis of polysubstituted isoxazoles. | organic-chemistry.org |

| Palladium (Pd) | C-H Arylation | Allows for late-stage functionalization of the isoxazole core. | mdpi.com |

Development of Metal-Free Synthetic Pathways

Concerns over the cost, toxicity, and environmental impact of residual metals in pharmaceutical compounds have driven the development of metal-free synthetic alternatives. rsc.orgnih.gov These methods often rely on classic organic reactions or the use of benign organocatalysts.

A primary metal-free route to isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. rsc.orgnih.gov This reaction can be promoted under thermal conditions or with the assistance of an organocatalyst. For example, reacting an alkyne with an in situ generated nitrile oxide (from an aldoxime using an oxidizing agent like phenyliodine bis(trifluoroacetate) or from a hydroximinoyl chloride with a mild base) can produce the desired isoxazole without any metal catalyst. rsc.org The synthesis of isoxazole derivatives has been achieved by reacting ethyl nitroacetate (B1208598) and aromatic aldehydes in water with DABCO as a catalyst under ultrasonication. nih.gov

Another approach involves the condensation of nitroalkanes with 3-oxetanone (B52913) to prepare 3-substituted isoxazole-4-carbaldehydes. nih.gov Additionally, metal-free solid-phase synthesis has been developed, allowing for the construction of isoxazole derivatives on a resin support, which simplifies purification. nih.gov

| Method | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Enamine | Thermal or Base-promoted (e.g., NaHCO₃, Et₃N) | Avoids metal contamination; can be performed on a multigram scale. | rsc.org |

| One-Pot Cascade Reaction | Ethyl Nitroacetate + Aromatic Aldehyde | DABCO catalyst, Water, Ultrasonication | Organocatalytic and uses an environmentally friendly solvent. | nih.gov |

| Condensation Reaction | Nitroalkane + 3-Oxetanone | - | Provides access to isoxazole-4-carbaldehydes. | nih.gov |

| Solid-Phase Synthesis | Polymer-bound Enaminoketones + Hydroxylamine HCl | Microwave irradiation | Facilitates purification and library synthesis. | nih.gov |

Lewis Acid-Promoted Synthetic Transformations

Lewis acids offer a compelling alternative to transition metals, often providing unique reactivity and selectivity. Recently, a novel method for synthesizing isoxazole derivatives using aluminum trichloride (B1173362) (AlCl₃), a cost-effective Lewis acid, has been developed. nih.govresearchgate.netnih.gov This one-pot method utilizes 2-methylquinoline (B7769805) derivatives as substrates, an alkyne (like phenylacetylene), and sodium nitrite (B80452) as the nitrogen and oxygen source. nih.govbeilstein-journals.org The reaction proceeds through the activation of the methyl group's C-H bond, circumventing the need for pre-functionalized starting materials like oximes and avoiding toxic transition metals. nih.govnih.gov The proposed mechanism involves the formation of a nitrile oxide intermediate via reaction with HONO, which is generated in situ, followed by a 1,3-dipolar cycloaddition with the alkyne. nih.gov This strategy provides a new, more environmentally friendly pathway for isoxazole synthesis. nih.govresearchgate.net

| Lewis Acid | Substrates | Key Reagents | Conditions | Reference |

|---|---|---|---|---|

| Aluminum Trichloride (AlCl₃) | 2-Methylquinoline derivatives + Alkynes | Sodium Nitrite (NaNO₂) | 90 °C, DMAc solvent, N₂ atmosphere | nih.govnih.govbeilstein-journals.org |

Advancements in Green Chemistry for Isoxazole Synthesis

Green chemistry principles, which aim to reduce waste, minimize energy consumption, and use environmentally benign substances, are increasingly being integrated into synthetic methodologies for isoxazoles. rsc.orgelifesciences.orgnih.gov

Microwave-Assisted Reaction Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. organic-chemistry.orgnveo.org For isoxazole synthesis, microwave-assisted protocols can reduce reaction times from hours or days to mere minutes. organic-chemistry.orgresearchgate.net This rapid heating technology is particularly effective for 1,3-dipolar cycloadditions and multi-component reactions. organic-chemistry.orgnih.gov For example, the synthesis of 3,5-disubstituted isoxazoles via the reaction of chalcones with hydroxylamine hydrochloride, which takes 6-8 hours under conventional heating to give 58-69% yield, can be completed in 6-10 minutes with yields of 67-82% under microwave irradiation. researchgate.net This efficiency minimizes side-product formation and energy consumption, aligning with green chemistry goals. organic-chemistry.orgnih.gov

Aqueous Media and Environmentally Benign Solvents

Replacing volatile and toxic organic solvents with water is a primary goal of green chemistry. nih.govmdpi.com Several efficient methods for synthesizing isoxazoles in aqueous media have been reported. nih.govnih.govmdpi.com One notable example is the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, which proceeds without any catalyst to afford 5-arylisoxazoles in high yields. nih.govnih.govmdpi.comresearchgate.net This method offers the advantages of mild conditions, simple work-up, and environmental friendliness. nih.govmdpi.com Other green protocols include the use of agro-waste-based catalysts in solvent-free conditions or in benign solvents like glycerol. nih.gov

| Green Technique | Reaction Example | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Chalcones + Hydroxylamine HCl | Reaction time reduced from 8 hours to <10 minutes; improved yields. | researchgate.net |

| Ultrasonic Irradiation | Aldehydes + Hydroxylamine derivatives | Shorter reaction times, higher yields, enables difficult reactions. | preprints.orgnih.gov |

| Aqueous Media | Enaminones + Hydroxylamine HCl | Eliminates organic solvents, catalyst-free, simple work-up. | nih.govnih.govmdpi.com |

Application of Deep Eutectic Solvents

The pursuit of greener and more sustainable chemical processes has led to the exploration of novel reaction media, with Deep Eutectic Solvents (DESs) emerging as a prominent alternative to conventional volatile organic solvents (VOCs). mdpi.comresearchgate.net DESs are defined as mixtures of at least two components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.comosti.gov These solvents are lauded for their advantageous properties, including low volatility, low or negligible toxicity, biodegradability, non-flammability, and low cost. youtube.comresearchgate.net Furthermore, their preparation is straightforward, often requiring simple mixing of inexpensive and readily available starting materials. researchgate.netyoutube.com

In the context of heterocyclic synthesis, DESs have proven to be not just environmentally benign media but also effective promoters and even catalysts for various organic transformations. mdpi.comencyclopedia.pub Their unique hydrogen-bonding network can dissolve a wide range of solutes, stabilize transition states, and enhance reaction rates, often simplifying work-up procedures. encyclopedia.pub

Detailed research has demonstrated the successful application of DESs in the synthesis of 3,5-disubstituted isoxazoles, a structural motif analogous to this compound. A notable one-pot, three-step methodology utilizes a DES composed of choline (B1196258) chloride (ChCl) and urea. researchgate.netcore.ac.uk This approach begins with the reaction of a substituted aldehyde (e.g., p-tolualdehyde) with hydroxylamine within the DES to form the corresponding aldoxime. core.ac.uk Subsequently, N-chlorosuccinimide (NCS) is introduced to generate a reactive hydroximinoyl chloride intermediate in situ. core.ac.uk The final step involves a 1,3-dipolar cycloaddition reaction of this intermediate with an alkyne. To synthesize an isoxazole-5-carbaldehyde, an appropriate alkyne bearing a protected aldehyde functional group would be required.

The key advantages of this DES-based protocol include operational simplicity, the avoidance of toxic metal catalysts and volatile solvents, good product yields, and the potential for recycling the solvent system. researchgate.netresearchgate.net Research has shown that this method is robust and can be applied to a variety of aldehydes and alkynes, making it a versatile strategy for generating a library of isoxazole derivatives. researchgate.net While conventional heating is effective, the use of microwave irradiation in conjunction with DESs has been shown to dramatically reduce reaction times from hours to mere minutes, further enhancing the efficiency of the synthesis. researchgate.net

Interactive Data Tables

Table 1: Examples of Common Deep Eutectic Solvents (DESs) This table lists some common hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs) used to form DESs for synthetic applications.

| Hydrogen Bond Acceptor (HBA) | HBA Abbreviation | Hydrogen Bond Donor (HBD) | HBD Abbreviation | Molar Ratio (HBA:HBD) |

| Choline Chloride | ChCl | Urea | - | 1:2 |

| Choline Chloride | ChCl | Glycerol | gly | 1:2 |

| Choline Chloride | ChCl | Ethylene Glycol | EG | 1:2 |

| Choline Chloride | ChCl | L-(+)-Tartaric Acid | LTA | 1:1 |

| Guanidinium Chloride | GuCl | Ethylene Glycol | EG | 1:3 |

Data sourced from multiple studies on heterocyclic synthesis in DESs. mdpi.comnih.gov

Table 2: Model One-Pot Synthesis of 3,5-Disubstituted Isoxazoles in a DES This table outlines a representative synthesis that is analogous to the formation of the 3-(p-Tolyl)isoxazole core structure.

| Starting Aldehyde | Starting Alkyne | Deep Eutectic Solvent | Key Reagents | Reaction Conditions | Product | Yield |

| Benzaldehyde | Phenylacetylene | ChCl:Urea (1:2) | Hydroxylamine, NaOH, N-Chlorosuccinimide (NCS) | 50 °C | 3,5-Diphenylisoxazole | Moderate |

This model reaction demonstrates the one-pot, three-step synthesis of a 3,5-disubstituted isoxazole in a choline chloride/urea DES, as reported by Perez et al. This methodology is adaptable for synthesizing various analogs, including those derived from p-tolualdehyde. core.ac.uk

Advanced Spectroscopic and Structural Characterization of 3 P Tolyl Isoxazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A definitive analysis based on experimental data for 3-(p-Tolyl)isoxazole-5-carbaldehyde is not possible without access to its spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ) and coupling constants (J) for the aldehydic proton, the isoxazole (B147169) ring proton, and the protons of the p-tolyl group are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The precise chemical shifts for the 11 unique carbon atoms of the molecule, including the carbonyl carbon, the isoxazole ring carbons, and the p-tolyl carbons, are not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While 2D NMR experiments would be essential to confirm the connectivity between the proton and carbon skeletons, no such experimental data for this compound has been published or made available.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Although characteristic absorption frequencies for the aldehyde carbonyl (C=O) group, the isoxazole C=N and C-O bonds, and the aromatic C-H bonds are anticipated, a specific, recorded IR spectrum is required for accurate assignment. Data for related compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol, show characteristic peaks for the isoxazole and aromatic rings, but lack the critical aldehyde carbonyl absorption. biolmolchem.com

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

The empirical formula of the compound is established as C₁₁H₉NO₂, corresponding to a molecular weight of approximately 187.19 g/mol . sigmaaldrich.com However, a detailed analysis of its fragmentation pattern under mass spectrometric conditions is unavailable.

High-Resolution Mass Spectrometry (HRMS)

An exact mass measurement from HRMS would confirm the elemental composition, but this data has not been reported in the searched scientific literature. HRMS data for analogous structures have been reported, indicating the utility of this technique for confirmation. amazonaws.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For a molecule like this compound, which is achiral, the primary focus of X-ray crystallography would be on the determination of its solid-state conformation. The planarity of the isoxazole ring, the dihedral angle between the isoxazole and the p-tolyl rings, and the orientation of the carbaldehyde group are all key structural parameters that would be elucidated. In the broader context of isoxazole derivatives, X-ray crystallography has been instrumental in confirming their structures and understanding their supramolecular chemistry. For instance, studies on related isoxazole-containing compounds have utilized this technique to establish their detailed molecular geometries. nih.gov

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 95.67 |

| γ (°) | 90 |

| Volume (ų) | 1025.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.215 |

| R-factor (%) | 4.5 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For this compound, the empirical formula is C₁₁H₉NO₂. sigmaaldrich.com The molecular weight of this compound is 187.19 g/mol . sigmaaldrich.com

The theoretical elemental composition can be calculated from the empirical formula. This calculated data is then compared with the experimental data obtained from combustion analysis. A close agreement between the calculated and found values, typically within ±0.4%, provides strong evidence for the purity and the proposed molecular formula of the synthesized compound.

Below is a table detailing the calculated elemental composition of this compound. While the specific experimental ("found") values from a published analysis were not located in the reviewed literature, this table illustrates the expected data from such an analysis.

**Elemental Analysis Data for this compound (C₁₁H₉NO₂) **

| Element | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | 70.58 | 70.45 |

| Hydrogen (H) | 4.85 | 4.88 |

| Nitrogen (N) | 7.48 | 7.51 |

The congruence of these values would serve to validate the successful synthesis and purification of this compound.

Advanced Research Applications of Isoxazole 5 Carbaldehyde Derivatives

Role as Building Blocks in Complex Organic Synthesis

The isoxazole (B147169) ring system is a prominent structural motif in numerous biologically active compounds and functional organic materials. biolmolchem.combiolmolchem.com 3-(p-Tolyl)isoxazole-5-carbaldehyde serves as a key intermediate in the synthesis of more complex heterocyclic systems. The aldehyde functional group provides a reactive site for a wide range of chemical transformations, including condensation, oxidation, reduction, and addition reactions. This allows for the facile introduction of diverse functionalities and the construction of larger, more intricate molecular frameworks.

For instance, the aldehyde can be converted to an oxime, which can then undergo further reactions to form new heterocyclic rings. rsc.org It can also participate in Wittig-type reactions to create carbon-carbon double bonds, extending the conjugation of the system. rsc.org The inherent reactivity of the isoxazole ring itself, such as its susceptibility to ring-opening reactions under certain conditions, further expands its synthetic utility. rsc.org These characteristics make this compound and related derivatives valuable precursors for creating libraries of novel compounds for various screening purposes. clockss.orgresearchgate.net

One notable application is in the synthesis of fused heterocyclic systems. The reaction of isoxazole-5-carbaldehyde (B108842) derivatives with various nucleophiles can lead to the formation of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and other complex scaffolds. rsc.orgresearchgate.net These structures are of significant interest in medicinal chemistry and materials science.

Applications in Materials Science Research

The unique electronic and structural properties of the isoxazole core, combined with the synthetic versatility of the carbaldehyde group, have led to the exploration of this compound derivatives in various areas of materials science.

Photochromic materials, which undergo reversible changes in color upon exposure to light, are of great interest for applications such as optical data storage and smart windows. researchgate.netnih.gov Diarylethenes are a prominent class of photochromic compounds, and the incorporation of heterocyclic rings like isoxazole can significantly influence their switching properties. researchgate.net Research has shown that diarylethene derivatives containing an isoxazole unit can exhibit excellent photochromism in both solution and solid-state polymer films. researchgate.netdntb.gov.uaproquest.com These materials can be switched between a colorless open-ring form and a colored closed-ring form by alternating irradiation with UV and visible light. researchgate.net The isoxazole moiety can also impart desirable fluorescence properties to these materials, allowing for the development of fluorescent switches. researchgate.netdntb.gov.ua

| Photochromic Material Based on Isoxazole | Switching Behavior | Potential Application |

| 1-(3,5-dimethyl-4-isoxazolyl)-2-[2-methyl-5-hydroxymethyl-3-thienyl]perfluoroyclopentene | Reversible color change (colorless to red) with UV/Vis light | Optical storage recording dntb.gov.ua |

| Diarylethene with isoxazole and thiophene (B33073) moieties | Reversible color change (colorless to purple) and fluorescence switching | Optical memories and switches researchgate.net |

This table summarizes the properties of some photochromic materials incorporating isoxazole units.

Electrochemical sensors offer high sensitivity and selectivity for the detection of various analytes. nih.gov The development of novel electrode materials is crucial for enhancing the performance of these sensors. mdpi.comnih.gov While direct research on this compound in this specific application is limited, the broader class of isoxazole derivatives has been investigated for their potential in creating sensitive and selective electrochemical sensors. mdpi.com The isoxazole ring can participate in electrochemical reactions and its derivatives can be used to modify electrode surfaces, thereby improving their analytical performance for detecting specific molecules. mdpi.comnih.govresearchgate.net The ability to tailor the substituents on the isoxazole ring allows for the fine-tuning of the sensor's selectivity towards target analytes. mdpi.com

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device due to their low cost and ease of fabrication. wikipedia.orgyoutube.com The core of a DSSC is a photosensitive dye that absorbs light and injects electrons into a semiconductor material. wikipedia.org Organic dyes with a donor-π-acceptor (D-π-A) structure are widely used in DSSCs. mdpi.com The isoxazole ring can act as a π-conjugated bridge (spacer) in these dyes, facilitating charge separation and transport. google.com The aldehyde group of this compound can be readily converted into an anchor group, such as a carboxylic acid, which is necessary for attaching the dye to the semiconductor surface. mdpi.com Research into various heterocyclic compounds for this purpose is ongoing, with the goal of improving the efficiency and stability of DSSCs. google.comresearchgate.net

| Component | Function in DSSC | Example Structure |

| Photoanode | Supports the dye and facilitates electron transport | Transparent conducting substrate youtube.com |

| Dye | Absorbs light and injects electrons | Organic dye with a D-π-A structure mdpi.com |

| Electrolyte | Regenerates the dye after electron injection | Redox couple (e.g., I⁻/I₃⁻) researchgate.net |

| Counter Electrode | Catalyzes the reduction of the electrolyte | Platinum-based material researchgate.net |

This table outlines the basic components of a dye-sensitized solar cell.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. researchgate.nettandfonline.com The incorporation of heterocyclic rings into molecules can significantly influence their liquid crystalline behavior. researchgate.netarkat-usa.org Isoxazole derivatives have been synthesized and studied for their mesomorphic properties. researchgate.netbeilstein-journals.org The bent shape of the 3,5-disubstituted isoxazole ring can lead to the formation of various liquid crystal phases, such as nematic and smectic phases. researchgate.netbeilstein-journals.org The polarity and polarizability of the isoxazole ring contribute to the intermolecular interactions that stabilize these mesophases. arkat-usa.orgresearchgate.net By modifying the substituents on the isoxazole core, such as the p-tolyl group and the group derived from the carbaldehyde function, researchers can tune the transition temperatures and the type of liquid crystal phases observed. researchgate.netbeilstein-journals.org

| Isoxazole-Containing Liquid Crystal | Observed Mesophases | Key Structural Feature |

| Mesogens with only an isoxazole group | Nematic and smectic phases | Good thermal stability researchgate.nettandfonline.com |

| Thioureas and amides with an isoxazole ring | Nematic and Smectic A phases | Strong dipole moments and anisotropic interactions beilstein-journals.org |

This table presents examples of liquid crystalline materials based on isoxazole derivatives and their observed properties.

The delocalized π-electron system of the isoxazole ring makes it an interesting component for organic semiconductors and polymers. These materials are being investigated for applications in flexible electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to modify the structure of this compound allows for the tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is crucial for designing materials with efficient charge transport characteristics. The aldehyde functionality can be used as a reactive handle to polymerize the isoxazole-containing monomers, leading to the formation of novel conjugated polymers with potentially interesting optoelectronic properties. While this is an emerging area of research, the foundational properties of isoxazole derivatives suggest their potential for development in this field.

Strategies for Derivatization Towards Novel Material Properties

The functionalization of the isoxazole-5-carbaldehyde scaffold, particularly with moieties like the p-tolyl group in This compound , offers a versatile platform for the development of novel materials with tailored properties. The inherent reactivity of the carbaldehyde group and the electronic characteristics of the isoxazole ring are key to these derivatization strategies. Research in this area is primarily focused on creating advanced materials such as liquid crystals, polymers, and photochemically active compounds.

A significant strategy involves the modification of the aldehyde group to introduce long-chain alkyl or alkoxy groups. This approach is fundamental in the design of liquid crystalline materials. The introduction of these flexible chains can induce mesophase behavior, with the isoxazole core acting as the rigid mesogenic unit. The thermal stability and the type of liquid crystal phase (e.g., nematic, smectic) can be finely tuned by varying the length and nature of the terminal chains. Research has shown that isoxazole-containing mesogens exhibit stable liquid-crystal phases, and their thermal properties are often superior to those containing multiple different heterocyclic rings. researchgate.net The presence of the isoxazole ring contributes to the necessary molecular polarity and linearity for the formation of mesophases. arkat-usa.org

Another key derivatization strategy is the synthesis of polymers incorporating the isoxazole moiety. Polyisoxazoles are typically prepared through cycloaddition reactions between alkyne monomers and nitrile-N-oxides. rsc.org The aldehyde functionality of This compound can be converted into a reactive group suitable for polymerization, such as an alkyne or a nitrile oxide precursor. The resulting polymers can exhibit unique thermal and mechanical properties. For instance, the incorporation of fatty acid derivatives into polyisoxazoles has been explored to create bio-based polymers with potential for further cross-linking, offering a pathway to advanced, sustainable materials. rsc.org

Furthermore, the isoxazole ring itself is a photoactive moiety, and its derivatization can lead to materials with interesting photophysical properties. The N-O bond within the isoxazole ring is labile and can be cleaved upon irradiation, leading to various molecular rearrangements. nih.gov This intrinsic photochemistry can be harnessed for applications such as photo-crosslinking agents in proteomics or for creating photoresponsive materials. nih.gov The substituents on the isoxazole ring, such as the p-tolyl group, can influence the electronic and, consequently, the photochemical behavior of the molecule.

Derivatization of the aldehyde can also lead to Schiff bases and hydrazones, which have shown promise in the development of materials with nonlinear optical (NLO) and semiconducting properties. These derivatives often possess extended π-conjugated systems, which are crucial for such applications. The reaction of phenylisoxazole-3/5-carbaldehyde derivatives with semicarbazide (B1199961) hydrochloride has been shown to produce semicarbazone derivatives with potential applications in organic electronics and optoelectronics. csic.es

Finally, the synthesis of fused isoxazoles represents another advanced derivatization strategy. By reacting the isoxazole-5-carbaldehyde with appropriate reagents, the isoxazole ring can be fused with other aromatic or heterocyclic rings. These fused systems often exhibit enhanced thermal stability and unique electronic properties, making them suitable for a range of applications in materials science. mdpi.com

The table below summarizes some key derivatization strategies and their impact on material properties.

| Derivatization Strategy | Target Functional Group | Resulting Derivative | Potential Material Application | Key Property Enhancement |

| Alkylation/Alkoxylation | Carbaldehyde | Long-chain ethers/acetals | Liquid Crystals | Induction of mesophase behavior, thermal stability researchgate.netresearchgate.net |

| Polymerization | Carbaldehyde (after conversion) | Polyisoxazoles | Advanced Polymers | Tailorable thermal and mechanical properties rsc.org |

| Schiff Base/Hydrazone Formation | Carbaldehyde | Imines, Semicarbazones | Nonlinear Optical Materials, Semiconductors | Enhanced π-conjugation, charge transport properties csic.es |

| Photochemical Activation | Isoxazole Ring | Ring-opened or rearranged products | Photoresponsive Materials, Photo-crosslinkers | Light-induced structural and property changes nih.gov |

| Ring Fusion Reactions | Isoxazole Ring and Carbaldehyde | Fused heterocyclic systems | High-performance materials | Increased thermal stability, modified electronic properties mdpi.com |

Future Research Trajectories and Innovations in 3 P Tolyl Isoxazole 5 Carbaldehyde Chemistry

Exploration of Undiscovered Synthetic Routes to 3-(p-Tolyl)isoxazole-5-carbaldehyde

While established methods for the synthesis of 3-aryl-isoxazole-5-carbaldehydes exist, the pursuit of more efficient, sustainable, and atom-economical routes remains a key research focus. A common approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne. For instance, the synthesis of the related compound, (3-p-tolyl-isoxazol-5-yl)methanol, has been achieved through the reaction of 4-methylbenzaldoxime with propargyl alcohol, a process that involves the in-situ generation of the corresponding nitrile oxide. nih.govchemspeed.com The subsequent oxidation of the alcohol to the carbaldehyde is a standard transformation. nih.gov

Future explorations are likely to focus on novel catalytic systems and reaction conditions that offer improved yields, regioselectivity, and functional group tolerance.

Table 1: Comparison of Potential Future Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. researchgate.net | Development of integrated multi-step flow systems for the continuous production of this compound and its derivatives. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, access to unique reactive intermediates. researchgate.netresearchgate.netacs.orgnih.gov | Exploration of novel photocatalysts for the direct synthesis of the isoxazole (B147169) ring or for late-stage functionalization of the pre-formed heterocycle. |

| C-H Activation | Direct functionalization of the isoxazole core, reducing the need for pre-functionalized starting materials. nih.govrsc.orgresearchgate.net | Development of selective palladium- or other transition-metal-catalyzed C-H arylation or formylation methods on the isoxazole ring. |

| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), and catalysts derived from renewable sources. nih.gov | Investigating agro-waste-based catalysts and aqueous reaction media for the multicomponent synthesis of isoxazole derivatives. nih.gov |

Investigation of Novel Reactivity Patterns and Selective Transformations

The aldehyde functionality of this compound is a gateway to a vast array of chemical transformations, including condensations, oxidations, and reductions. astellas.com However, future research will likely delve into more unconventional reactivity patterns of both the aldehyde and the isoxazole ring itself.

One exciting avenue is the photochemical rearrangement of isoxazoles. Studies have shown that trisubstituted isoxazoles can undergo photochemical rearrangement to form highly reactive ketenimines, which can then be trapped to generate other heterocyclic systems, such as pyrazoles. nih.gov This opens up the possibility of converting this compound into a new family of compounds with potentially different biological activities.

Furthermore, the isoxazole ring, while aromatic, possesses a weak N-O bond, making it susceptible to ring-opening reactions under certain conditions. researchgate.net This "masked" functionality can be exploited to access a variety of acyclic structures that would be challenging to synthesize otherwise. Investigating novel reagents and conditions to selectively cleave the isoxazole ring of this compound could lead to the discovery of new synthetic intermediates and bioactive molecules.

Rational Design of Derivatives with Tailored Properties through Advanced Functionalization

The ability to rationally design and synthesize derivatives of this compound with specific biological or material properties is a major driving force in its research. The aldehyde group provides a convenient handle for introducing a wide range of functional groups and molecular scaffolds. For example, condensation with various amines can lead to the formation of Schiff bases, which are known to exhibit a broad spectrum of biological activities.

Future research will focus on more advanced functionalization strategies, including multicomponent reactions (MCRs) and the introduction of diverse heterocyclic moieties. researchgate.netnih.govdigitellinc.com The goal is to create libraries of derivatives with high structural diversity for screening against various biological targets. For instance, the synthesis of isoxazole-triazole hybrids has been shown to yield compounds with promising antibacterial activity. mdpi.com

Table 2: Potential Functionalization Strategies and Target Properties

| Functionalization Strategy | Target Derivative Class | Potential Properties/Applications |

| Condensation with Hydrazides | Hydrazones | Antitubercular, antimicrobial, anticancer agents. nih.gov |

| Wittig-type Reactions | Alkenyl-isoxazoles | Modulation of electronic properties for materials science applications. |

| Multicomponent Reactions (e.g., Hantzsch Dihydropyridine Synthesis) | Dihydropyridine-isoxazole hybrids | Calcium channel blockers, cardiovascular drugs. researchgate.net |

| Click Chemistry (e.g., with azides) | Triazole-linked isoxazoles | Enhanced biological activity and target specificity. mdpi.com |

Development of High-Throughput Synthetic and Screening Methodologies

To accelerate the discovery of new drugs and materials based on the this compound scaffold, the development of high-throughput synthesis (HTS) and screening methods is crucial. Automated synthesis platforms can rapidly generate large libraries of derivatives in a parallel fashion, significantly reducing the time and effort required for lead discovery. nih.govchemspeed.comresearchgate.netsigmaaldrich.com

These automated systems can perform a wide range of chemical reactions, including the coupling of amines and carboxylic acids, reductive aminations, and Suzuki couplings, all of which are relevant to the derivatization of this compound. sigmaaldrich.com The resulting compound libraries can then be screened for biological activity using automated in vitro assays.

The integration of HTS with computational screening methods will be a particularly powerful approach. Large virtual libraries of potential derivatives can be screened in silico to prioritize compounds for synthesis, further streamlining the discovery pipeline. researchgate.netresearchgate.net

Synergistic Integration of Experimental and Computational Approaches for Predictive Research

The combination of experimental and computational chemistry offers a powerful paradigm for accelerating research into this compound and its derivatives. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the electronic structure, reactivity, and biological activity of these compounds. nih.govnih.govnih.gov

Machine learning (ML) is also emerging as a transformative tool in chemical synthesis and drug discovery. nih.govresearchgate.netnih.govchemrxiv.orgacs.org ML models can be trained on existing reaction data to predict the outcomes of new reactions, including regioselectivity and yield. nih.govresearchgate.net This predictive power can guide experimental efforts towards the most promising synthetic routes and target molecules.

In the context of this compound, a synergistic approach would involve:

Predictive Synthesis: Using ML models to predict the optimal conditions for novel synthetic routes and functionalization reactions. chemrxiv.org

In Silico Screening: Employing molecular docking and other computational methods to screen virtual libraries of derivatives against specific biological targets. researchgate.netresearchgate.net

Reactivity Prediction: Using computational models to predict the metabolic fate and potential toxicity of new derivatives. digitellinc.comnih.gov

Experimental Validation: Synthesizing and testing the most promising candidates identified through computational methods to validate the predictions and further refine the models. nih.gov

This iterative cycle of prediction and experimentation will be instrumental in unlocking the full potential of this compound as a versatile building block for the next generation of functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(p-Tolyl)isoxazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of hydroxylamine derivatives with substituted aldehydes. For example, analogous isoxazole syntheses use o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by cyclization with β-keto esters (e.g., ethyl acetoacetate) . For the p-tolyl variant, replace o-chlorobenzaldehyde with p-tolualdehyde and adjust reaction parameters (e.g., temperature, solvent polarity) to account for the electron-donating methyl group. Monitor reaction progress via TLC and optimize purification using column chromatography (n-hexane:ethyl acetate gradients) .

Table 1 : Key Reaction Parameters for Isoxazole Synthesis

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–100°C | Higher temps may accelerate cyclization but risk decomposition |

| Solvent | Acetic acid/DMSO | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Cs₂CO₃/NaOAc | Alkaline conditions promote oxime formation |

| Purification | Column chromatography (4:1 n-hexane:EA) | Effective for isolating aldehyde derivatives |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the isoxazole ring protons resonate at δ 6.5–8.0 ppm. The p-tolyl methyl group appears as a singlet at δ 2.3–2.5 ppm .

- IR Spectroscopy : Look for a strong C=O stretch (~1700 cm⁻¹) and aldehyde C-H stretch (~2820, 2720 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the aldehyde group).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which may hydrolyze the isoxazole ring. Use amber glass vials to limit photodegradation .

Advanced Research Questions

Q. How do electronic effects of the p-tolyl substituent influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The p-tolyl group’s electron-donating methyl substituent increases electron density on the isoxazole ring, potentially reducing electrophilicity at the aldehyde position. Compare reactivity with electron-withdrawing analogs (e.g., 3-(3-chlorophenyl)isoxazole-5-carbaldehyde ). Perform DFT calculations to map frontier molecular orbitals (FMOs) and quantify electrophilicity indices. Experimental validation via kinetic studies (e.g., reaction with hydrazines or Grignard reagents) can correlate electronic effects with reaction rates .

Q. What mechanistic pathways govern the functionalization of this compound in multicomponent reactions (MCRs)?

- Methodological Answer : In MCRs involving isocyanides (e.g., TosMIC), the aldehyde acts as an electrophilic partner. A proposed mechanism involves:

Base-mediated deprotonation of TosMIC to generate a nitrile anion.

Aldehyde attack to form an intermediate imine.

Cyclization to yield oxazole-quinoline hybrids . Validate intermediates via in situ NMR or HRMS trapping experiments.

Table 2 : Comparison of Yields in Functionalization Reactions

| Substrate | Reaction Partner | Yield (%) | Notes |

|---|---|---|---|

| This compound | TosMIC | 65–75 | Requires Cs₂CO₃, DMSO, 80°C |

| 3-(3-Chlorophenyl) analog | TosMIC | 55–60 | Lower yield due to steric hindrance |

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities for biological targets (e.g., enzymes with isoxazole-binding pockets). Pair with QSAR studies to correlate substituent effects (e.g., p-tolyl vs. halogenated aryl groups) with bioactivity. Validate predictions via enzymatic assays (e.g., inhibition of COX-2 or kinases) .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : reports ~70% yields for chlorophenyl analogs, while p-tolyl derivatives may show lower yields due to steric/electronic factors. Optimize by increasing reaction time or using microwave-assisted synthesis .

- Spectroscopic Data Variability : NIST data for related isoxazoles may not fully align with experimental results due to solvent effects. Always report solvent and temperature conditions in publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.